lithium;formate
Description
Significance of Lithium Formate (B1220265) in Fundamental Chemical Science
In fundamental chemical science, lithium formate is a compound of interest for several reasons. Its simple structure, consisting of a lithium cation and a formate anion, makes it a useful model for studying ionic bonding and crystal packing. guidechem.com The monohydrate form, in particular, has been a subject of crystallographic studies to determine its precise structure and the nature of its hydrogen bonding. psu.edu
A significant area of research is in the field of nonlinear optics (NLO). researchgate.net Lithium formate monohydrate crystals exhibit notable NLO properties, including a high nonlinear coefficient and a high optical damage threshold. samaterials.comresearchgate.net These characteristics make it a promising material for frequency conversion of laser light, which has applications in optical communication and data storage technologies. researchgate.netaip.org Its second harmonic generation (SHG) efficiency has been found to be comparable to, and in some cases greater than, standard materials like potassium dihydrogen phosphate (B84403) (KDP). researchgate.netaip.org
Furthermore, lithium formate is utilized in chemical synthesis as a reagent. chemimpex.com It also acts as a buffering agent in biochemical research, where it helps maintain stable pH in sensitive environments. chemimpex.com
Historical Perspectives on Lithium Formate Research
While the discovery of the element lithium dates back to 1817 by Johan August Arfwedson, the specific study of its compounds like lithium formate followed later. semanticscholar.orglithium.org Early crystallographic data for lithium formate monohydrate were published as far back as 1928, though a full determination of its structure occurred much later. psu.edu
A surge of interest in lithium formate occurred in the 1970s with the discovery of its significant nonlinear optical properties. aip.orgaip.org Research from this period established its potential as a useful NLO material, noting it could be easily grown from a water solution and possessed the highest second harmonic efficiency for up-conversion (from near-infrared to visible light) of any solution-grown material known at the time. aip.org This historical work laid the foundation for its continued investigation in materials science. The broader context of lithium compound research saw significant expansion in the mid-20th century, particularly with the development of lithium batteries, which began with the work of chemists like M. Stanley Whittingham in the 1970s. nih.govwikipedia.orgbrsolarsystem.com
Scope and Interdisciplinary Relevance of Lithium Formate Studies
The applications and research interest in lithium formate extend across multiple scientific and industrial fields.
Materials Science and Optics: As mentioned, its primary interdisciplinary role is in nonlinear optics. samaterials.comresearchgate.net Lithium formate monohydrate crystals are studied for their ability to generate second harmonics, making them valuable for laser technology. researchgate.netaip.org
Oil and Gas Industry: Lithium formate monohydrate is used as an additive in drilling fluids, particularly for high-pressure and high-temperature wells. samaterials.com
Chemical Synthesis: The compound serves as a reagent in various organic synthesis processes. chemimpex.comchemscene.com
Emerging Technologies: Recent research explores the use of formate salts, including by extension lithium formate, as a medium for hydrogen storage. chemeurope.com Formates are considered environmentally compatible chemical energy carriers that allow for the safe storage and release of hydrogen. chemeurope.com
Data Tables
Table 1: Chemical and Physical Properties of Lithium Formate
This table summarizes key properties for both the anhydrous and monohydrate forms of lithium formate.
| Property | Lithium Formate (Anhydrous) | Lithium Formate Monohydrate |
| Molecular Formula | CHLiO₂ nist.gov | HCO₂Li · H₂O or CH₃LiO₃ samaterials.comnih.gov |
| Molecular Weight | 51.96 g/mol biosynth.com | 69.97 g/mol samaterials.comchemimpex.com |
| Appearance | White crystalline solid guidechem.com | White crystalline powder samaterials.com |
| CAS Number | 556-63-8 nist.gov | 6108-23-2 samaterials.comnih.gov |
| Density | 1.26 g/cm³ guidechem.com | 1.46 g/cm³ samaterials.com |
| Melting Point | 253-255 °C guidechem.com | 94 °C samaterials.com |
| Solubility | Highly soluble in water. guidechem.com | Soluble in water. samaterials.com |
Table 2: Crystallographic Data of Lithium Formate Monohydrate (HCO₂Li·H₂O)
This table presents the crystallographic information for lithium formate monohydrate.
| Parameter | Value |
| Crystal System | Orthorhombic psu.eduresearchgate.net |
| Space Group | Pbn2₁ psu.eduresearchgate.net |
| Unit Cell Dimensions | a = 6.483 Å, b = 9.973 Å, c = 4.847 Å psu.edu |
| Molecules per Unit Cell (Z) | 4 psu.edu |
Structure
2D Structure
Properties
IUPAC Name |
lithium;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJKVVZOOEMPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHLiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
52.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Crystal Growth Investigations of Lithium Formate
Solution Growth Techniques for Lithium Formate (B1220265) Single Crystals
The cultivation of high-quality single crystals of lithium formate is pivotal for the exploration of its properties and applications. Various solution-based methods have been developed to achieve this, with each technique offering distinct advantages in controlling crystal size, morphology, and purity.
Slow Evaporation Methodologies
The slow evaporation technique is a widely employed and effective method for growing single crystals of lithium formate from its aqueous solution. asianpubs.org This method relies on the gradual removal of the solvent at a controlled temperature, leading to a supersaturated solution from which crystals can nucleate and grow. The process typically involves dissolving a calculated amount of lithium formate in a solvent, often deionized water, and allowing the solvent to evaporate slowly at a constant temperature. asianpubs.org
For instance, single crystals of lithium formate monohydrate have been successfully grown using this technique. kamarajcollege.ac.in The process involves preparing a saturated solution of lithium formate in double distilled water. kamarajcollege.ac.in This solution is then filtered and left undisturbed in a vessel covered with a perforated lid to allow for slow evaporation at room temperature. The perforations control the rate of evaporation, which in turn influences the nucleation and growth rate of the crystals. This method has also been adapted for growing doped lithium formate crystals, such as those doped with magnesium sulfate (B86663) or copper sulfate, to modify their physical properties. kamarajcollege.ac.in
The simplicity and effectiveness of the slow evaporation method make it a popular choice for the initial growth of lithium formate crystals for various characterization studies.
Temperature Reduction Crystallization Protocols
Crystallization through temperature reduction is another key method for producing lithium formate. This technique leverages the temperature dependence of the solute's solubility in a particular solvent. For many substances, solubility increases with temperature. Therefore, a saturated solution prepared at a higher temperature will become supersaturated upon cooling, inducing crystallization.
This method can be particularly advantageous for controlling the crystal growth rate and, consequently, the crystal quality. While specific protocols for lithium formate using this method are less detailed in the provided context, the general principle is applicable. The process would involve preparing a saturated lithium formate solution at an elevated temperature and then slowly cooling it to a lower temperature to initiate and sustain crystal growth. The rate of cooling is a critical parameter that needs to be carefully controlled to prevent rapid nucleation, which can lead to the formation of many small, imperfect crystals.
Recrystallization Procedures for Enhanced Purity
Recrystallization is a fundamental purification technique used to enhance the purity of crystalline solids. For lithium formate, achieving high purity is crucial for many of its applications. The process involves dissolving the impure lithium formate in a suitable solvent at an elevated temperature to create a saturated solution. Any insoluble impurities can be removed by filtration at this stage. As the solution cools, the solubility of lithium formate decreases, causing it to crystallize out, while the soluble impurities remain in the mother liquor.
A specific method for obtaining high-purity lithium formate involves dissolving the refined material in hot water (40°C or higher). google.com To further purify the solution, high-purity tetramethylammonium (B1211777) hydroxide (B78521) can be added to adjust the pH to a range of 10-13, followed by fine filtration. google.com Subsequent heating to boil off some of the water and slow cooling for crystallization yields lithium formate with a purity exceeding 99.99%. google.com Another approach involves dissolving the lithium formate in pure water at a low temperature (0-10°C) to prepare a saturated solution, followed by precision filtration and the slow addition of hydrogen peroxide. google.com
Repeated recrystallization is a common practice to eliminate impurities within the crystal lattice. researchgate.net This iterative process significantly improves the crystalline perfection and chemical purity of the final product.
Influence of Growth Parameters on Lithium Formate Crystallinity
The quality, size, and morphology of lithium formate crystals are significantly influenced by various growth parameters. Careful control of these factors is essential for obtaining crystals with desired characteristics for specific applications.
Effects of Temperature Gradients on Crystal Formation
Temperature is a critical parameter in the crystallization of lithium formate. The solubility of lithium formate in water is temperature-dependent, a factor that is exploited in both slow evaporation and temperature reduction crystallization methods. kamarajcollege.ac.inmdpi.com For instance, solubility studies for lithium formate monohydrate have been carried out in the temperature range of 30 to 60°C. kamarajcollege.ac.in
The rate of temperature change can influence the nucleation rate and the growth kinetics of the crystals. A slow and controlled temperature reduction generally promotes the growth of larger and more perfect crystals by limiting the number of nucleation events. Conversely, rapid cooling can lead to the formation of a large number of small crystals. The temperature can also affect the incorporation of solvent molecules into the crystal structure; for example, lithium formate crystallizes with a water molecule up to 364.15 K. mdpi.com The stability and growth of crystals are also impacted by temperature, with higher temperatures potentially increasing the growth rate but also affecting the secondary nucleation rate. researchgate.net
Table 1: Effect of Temperature on Lithium Formate Crystallization
| Parameter | Effect of Increasing Temperature |
|---|---|
| Solubility | Generally increases, leading to higher potential yield upon cooling. mdpi.com |
| Crystal Growth Rate | Can increase, potentially leading to larger crystals. researchgate.net |
| Secondary Nucleation Rate | May decrease, which can favor the growth of existing crystals over the formation of new ones. researchgate.net |
| Purity | Can enhance the removal of certain impurities during recrystallization. mdpi.com |
Role of pH and Solvent Systems in Lithium Formate Synthesis
The choice of solvent and the pH of the growth solution are crucial factors that can significantly impact the synthesis and crystallinity of lithium formate. Water is a common solvent for growing lithium formate crystals due to its ability to readily dissolve the salt. asianpubs.orgkamarajcollege.ac.in The use of double distilled or deionized water is often specified to minimize the introduction of impurities. asianpubs.orgkamarajcollege.ac.in
The pH of the solution can influence the stability of the precursor materials and the final crystal structure. In some purification protocols for lithium formate, the pH is intentionally adjusted to a basic range (10-13) using high-purity tetramethylammonium hydroxide to facilitate the removal of impurities before crystallization. google.com This suggests that the solubility of certain impurities is pH-dependent, and controlling the pH can be a strategic step in achieving high-purity lithium formate.
Furthermore, the use of mixed solvent systems or antisolvents can be employed to control the solubility and crystallization process. mdpi.com For instance, the addition of a solvent in which lithium formate is less soluble (an antisolvent) to an aqueous solution can induce precipitation and crystallization. mdpi.com The dielectric constant of the solvent plays a role in its ability to solvate ions; a lower dielectric constant generally reduces the solubility of ionic compounds like lithium formate. mdpi.com While specific examples for lithium formate are not extensively detailed, the use of organic solvents like ethanol (B145695) in combination with water has been studied for other lithium salts and is a potential avenue for controlling lithium formate crystallization. bohrium.com
Doping Strategies and Their Impact on Lithium Formate Crystal Properties
The intentional introduction of impurities, or dopants, into the crystal lattice of lithium formate monohydrate is a key strategy for modifying its physical and chemical properties. This section explores the effects of specific dopants, namely magnesium sulfate and copper sulfate, on the crystal growth, structural integrity, and functional characteristics of lithium formate.
Incorporation of Magnesium Sulfate Dopants
The addition of magnesium sulfate during the crystal growth process of lithium formate monohydrate has been shown to influence several key properties of the resulting crystals. Researchers have successfully grown magnesium sulfate-doped lithium formate monohydrate crystals using the slow evaporation solution growth technique. ijeas.org
Studies indicate that the fundamental orthorhombic crystal structure of lithium formate monohydrate remains unchanged upon the incorporation of magnesium sulfate dopants. ijeas.org However, the presence of these dopants leads to notable enhancements in certain physical characteristics. For instance, the Vickers microhardness of the crystals is observed to increase with the applied load, and the hardness is further altered by the presence of magnesium sulfate, which is attributed to the integration of impurities into the lithium formate lattice. ijeas.org
Furthermore, the second-harmonic generation (SHG) efficiency, a crucial parameter for nonlinear optical (NLO) applications, is enhanced in magnesium sulfate-doped crystals. ijeas.org Experimental measurements have shown a relative SHG efficiency of 1.35 for the doped crystals compared to 1.12 for undoped lithium formate, using Potassium Dihydrogen Phosphate (B84403) (KDP) as a reference. ijeas.org This suggests that magnesium sulfate doping can be an effective method to improve the NLO characteristics of lithium formate crystals. The laser damage threshold (LDT) also sees an improvement, increasing from 1.46 GW/cm2 in undoped crystals to 1.63 GW/cm2 in their magnesium sulfate-doped counterparts. ijeas.org
The solubility of lithium formate monohydrate is also affected by the addition of magnesium sulfate, with studies showing an increase in solubility in the presence of the dopant. ijeas.org Moreover, dielectric parameters have been reported to be enhanced in the doped crystals. ijeas.org
Table 1: Comparison of Properties of Undoped and Magnesium Sulfate Doped Lithium Formate Monohydrate Crystals
| Property | Undoped Lithium Formate | Magnesium Sulfate Doped Lithium Formate |
| Relative SHG Efficiency | 1.12 | 1.35 |
| Laser Damage Threshold (GW/cm²) | 1.46 | 1.63 |
Data sourced from International Journal of Engineering and Applied Sciences. ijeas.org
Effects of Copper Sulfate Dopants
Similar to magnesium sulfate, copper sulfate has been utilized as a dopant to modify the properties of lithium formate monohydrate crystals, which are also grown using the slow evaporation solution growth technique. kamarajcollege.ac.in The incorporation of copper sulfate has been observed to influence the optical and physical properties of the host crystal.
One of the significant effects of copper sulfate doping is the alteration of the optical band gap. For copper sulfate-doped lithium formate crystals, the band gap has been determined to be 5.218 eV, which is higher than that of undoped lithium formate. kamarajcollege.ac.in This widening of the band gap can be advantageous for applications requiring transparency in the visible and ultraviolet regions of the electromagnetic spectrum. The absence of significant absorption in the visible region makes these crystals suitable for second harmonic generation of Nd:YAG lasers. kamarajcollege.ac.in
The density of lithium formate crystals is also affected by the introduction of copper sulfate. It has been observed that the density of copper sulfate-doped crystals is slightly higher than that of undoped crystals. kamarajcollege.ac.in This increase in density suggests the incorporation of the dopant ions into the crystal lattice. kamarajcollege.ac.in
Table 2: Properties of Copper Sulfate Doped Lithium Formate Monohydrate Crystals
| Property | Value |
| Band Gap (eV) | 5.218 |
Data sourced from IQAC – Kamaraj College. kamarajcollege.ac.in
Analysis of Dopant Distribution within the Lithium Formate Crystal Lattice
The distribution of dopants within the crystal lattice of lithium formate is a critical factor that governs the extent of property modification. Energy Dispersive X-ray Analysis (EDAX) studies have been employed to confirm the presence of the dopant elements within the grown crystals. ijeas.org
While X-ray diffraction studies confirm that the fundamental orthorhombic crystal structure is not altered by the presence of these dopants, the slight modifications in lattice parameters and the observed changes in physical properties like hardness and SHG efficiency are direct consequences of the dopant's presence within the lattice. ijeas.org The incorporation of impurities can create localized strain and alter the electronic environment within the crystal, which in turn affects its macroscopic properties. ijeas.org Further detailed studies using techniques like high-resolution X-ray diffraction and electron paramagnetic resonance (EPR) spectroscopy could provide more precise information on the exact lattice sites occupied by the dopant ions and the nature of the local distortions they induce.
Structural Elucidation and Crystallographic Analysis of Lithium Formate Compounds
Analysis of Coordination Environment of Lithium Ion within the Crystal Structure
The coordination environment of the lithium ion (Li⁺) in lithium formate (B1220265) compounds, particularly in lithium formate monohydrate (LiHCOO·H₂O), is a critical aspect of its crystal structure. X-ray and neutron diffraction studies have revealed that the Li⁺ ion is typically tetrahedrally coordinated. bohrium.compsu.edu In the crystal structure of lithium formate monohydrate, each lithium ion is coordinated to four oxygen atoms. bohrium.com Three of these oxygen atoms are from distinct formate anions, and the fourth is from a water molecule, completing a distorted tetrahedral geometry. researchgate.net
The Li-O bond lengths within this tetrahedron have been determined with precision. The average Li-O distance is approximately 1.95 Å. bohrium.com These Li⁺-oxygen bond distances are very close to the sum of the ionic radius of Li⁺ and the van der Waals radius of oxygen. researchgate.net The coordination geometry around the lithium ion is not perfectly symmetrical; the O-Li-O angles vary, indicating a distorted tetrahedron. bohrium.com
A significant feature of the coordination scheme is the formation of polymeric chains. Neighboring Li-O tetrahedra share a corner, creating infinite chains that extend parallel to the c-axis of the crystal. bohrium.com This corner-sharing arrangement is a common structural motif in inorganic lithium compounds. bohrium.com The coordination number of the Li(I) ion can vary in different compounds, typically ranging from 4 to 6, but in the case of lithium formate monohydrate, the tetrahedral coordination is well-established. The presence of the counter-anion (formate) and the water molecule in the first coordination shell is crucial for stabilizing this specific structural arrangement. arxiv.org
| Parameter | Description | Value / Observation | Source |
|---|---|---|---|
| Coordination Number | Number of oxygen atoms bonded to the Li⁺ ion. | 4 | bohrium.compsu.edu |
| Coordination Geometry | The spatial arrangement of the coordinating oxygen atoms. | Distorted Tetrahedron | bohrium.comresearchgate.net |
| Coordinating Species | Atoms/molecules providing the coordinating oxygen atoms. | 3 Formate Anions, 1 Water Molecule | researchgate.net |
| Mean Li-O Distance | Average length of the bonds between lithium and oxygen. | 1.95 Å | bohrium.com |
| Structural Motif | Arrangement of the coordination polyhedra. | Infinite chains of corner-sharing tetrahedra along the c-axis. | bohrium.com |
Examination of Hydrogen Bonding Networks and Supramolecular Assembly
The crystal structure of lithium formate monohydrate is extensively influenced by a network of hydrogen bonds, which plays a pivotal role in its supramolecular assembly. bohrium.comtandfonline.com Supramolecular chemistry focuses on the organization of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, larger-scale structures. nih.govnih.gov In lithium formate monohydrate, these interactions dictate the precise packing of ions and water molecules within the crystal lattice.
Neutron diffraction studies have provided unambiguous locations of the hydrogen atoms, allowing for a detailed description of the hydrogen bonding scheme. tandfonline.com There are two distinct and significant types of hydrogen bonds present:
Water-Water Hydrogen Bonds : One type of hydrogen bond occurs between adjacent water molecules. An O(W)-H···O(W) bond with a length of 2.896(2) Å links the water molecules together, forming infinite zig-zag chains that propagate through the crystal. tandfonline.com
Water-Formate Hydrogen Bonds : The second type of hydrogen bond connects these water chains to the formate ions. This O(W)-H···O bond has a length of 2.714(2) Å and serves to anchor the water chains to the anionic framework of the structure. tandfonline.com The formate-carbon-attached hydrogen atom does not participate in any hydrogen bonding. bohrium.com
The geometry of these bonds is nearly linear, with O-H···O angles of 166.6(3)° and 173.6(3)°, respectively, which is characteristic of strong hydrogen bonds. tandfonline.com This intricate network of hydrogen bonds, in conjunction with the lithium-ion coordination, results in a robust, three-dimensional supramolecular architecture. rsc.org The assembly can be visualized as layers of formate ions and lithium ions, which are stitched together by the intervening chains of hydrogen-bonded water molecules. bohrium.compsu.edu This ordered arrangement is fundamental to the material's properties, including its piezoelectric and nonlinear optical characteristics. bohrium.comtandfonline.com
| Bond Type | Donor-Acceptor | Bond Length (Å) | O-H···O Angle (°) | Description | Source |
|---|---|---|---|---|---|
| Water-Formate | O(W)-H···O(formate) | 2.714(2) | 173.6(3) | Connects water chains to formate ions. | tandfonline.com |
| Water-Water | O(W)-H···O(W) | 2.896(2) | 166.6(3) | Forms infinite chains of water molecules. | tandfonline.com |
Impact of Crystal Defects on Structural Perfection
The structural perfection of a crystal is an idealized state, and in practice, all crystals, including lithium formate, contain defects. These imperfections, which can range from point defects to larger-scale dislocations and domains, can significantly influence the material's physical and chemical properties. capes.gov.brelectrochem.org While specific studies exhaustively detailing defects in lithium formate are limited, principles from related functional materials offer insight into their potential impact.
In many functional lithium-ion materials, point defects, such as atoms misplaced in the crystal lattice (antisite defects) or atomic vacancies, are recognized as having a profound effect. electrochem.orgmdpi.com For instance, in the lithium battery cathode material olivine (B12688019) lithium iron phosphate (B84403), antisite defects are known to be an unavoidable consequence of the fabrication process. electrochem.org Research suggests that far from being solely detrimental, these defects can fundamentally alter lithium transport properties. They can create pathways for ion movement in directions that are forbidden in a perfect crystal, thereby increasing the reactive surface area and enhancing performance. electrochem.org
Similarly, in lithium niobate, another functional crystal, the presence and concentration of defects like Nb antisites (Nb occupying Li sites) are closely linked to the material's optical properties. mdpi.com Doping can be used to control the defect structure and improve the crystal's structural perfection and optical uniformity. mdpi.com
For lithium formate, it can be inferred that defects would be introduced during the crystal growth process from aqueous solution. Potential defects could include:
Point Defects : Vacancies (missing Li⁺ or formate ions), interstitial atoms, or antisite defects.
Impurities : Substitution of Li⁺ by other alkali ions or inclusion of foreign molecules from the solvent.
Dislocations : Line defects that disrupt the long-range order of the crystal lattice.
These defects would disrupt the perfect periodicity of the coordination polyhedra and the hydrogen-bonding network described in the sections above. Such disruptions could affect the material's mechanical integrity, its response to electric fields (piezoelectricity), and the efficiency of its nonlinear optical properties, which are highly dependent on a precise and non-centrosymmetric crystal structure. bohrium.comcapes.gov.br Therefore, controlling the growth conditions to minimize deleterious defects is crucial for optimizing the performance of lithium formate crystals in their various applications.
Spectroscopic Characterization and Vibrational Dynamics of Lithium Formate Systems
Vibrational Spectroscopy
Vibrational spectroscopy of lithium formate (B1220265) monohydrate reveals a detailed picture of its molecular and crystal structure. The technique is particularly useful for analyzing the vibrational modes of the formate ion (HCOO⁻) and the water of hydration, as well as the lattice vibrations involving the lithium cations (Li⁺).
Infrared (IR) spectroscopy has been employed to study the vibrational modes of lithium formate monohydrate, with a focus on the external vibrations in the 700–200 cm⁻¹ region. tandfonline.com These studies often utilize isotopic substitution (H/D and ⁶Li/⁷Li) to aid in the assignment of specific vibrational modes. tandfonline.com The analysis of IR spectra helps in understanding the interactions between the internal modes of the formate ion and the external, or lattice, modes of the crystal. tandfonline.com The IR spectrum of solid lithium formate monohydrate shows twisting and wagging modes of the HCOO⁻ ion around 129-133 cm⁻¹ and 164-174 cm⁻¹, respectively. cdnsciencepub.com
Far-infrared (FIR) spectroscopy extends the analysis to the low-frequency region (typically below 400 cm⁻¹), which is crucial for observing lattice vibrations. Studies on polycrystalline lithium formate monohydrate in the 300-20 cm⁻¹ range have identified several new bands. cdnsciencepub.com While Raman spectroscopy has been used to study the librations of the HCOO⁻ ion in the solid state, FIR spectroscopy provides complementary information. cdnsciencepub.com For instance, some lattice modes deduced from combination bands in the mid-infrared region are not observed in the far-infrared, suggesting they are primarily Raman active. researchgate.net The FIR spectrum of anhydrous lithium halides, for comparison, shows very broad bands with maximum absorption between 170 and 353 cm⁻¹, corresponding to lattice vibrations. nih.gov
The table below summarizes some of the low-frequency bands observed for solid lithium formate monohydrate in the far-infrared and Raman spectra. cdnsciencepub.com
| Frequency (cm⁻¹) | Spectroscopy Method | Tentative Assignment |
| 235 | Infrared | - |
| 192 | Infrared | - |
| 174 | Infrared | Wagging mode of HCOO⁻ |
| 164 | Infrared | Wagging mode of HCOO⁻ |
| 133 | Infrared | Twisting mode of HCOO⁻ |
| 129 | Infrared | Twisting mode of HCOO⁻ |
| 98 | Infrared | - |
Data sourced from Agarwal et al. (1983). cdnsciencepub.com
Investigations using polarized infrared spectra provide information about the orientation of molecular vibrations relative to the crystal axes. In the case of lithium formate monohydrate, such studies, in conjunction with polarized Raman measurements, have been used to analyze the correlation field splitting of the internal fundamentals of the formate ion. tandfonline.com These measurements have indicated that the correlation field band splitting for these internal vibrations is not distinctly observable, suggesting a weak crystal force field among the different sites in the unit cell. tandfonline.comresearchgate.net This finding implies that the internal vibrations of the formate ion are not strongly coupled with the external vibrations of the crystal lattice. tandfonline.comtandfonline.com
Raman spectroscopy is a key technique for characterizing lithium formate, providing detailed information on both internal molecular vibrations and external lattice modes. nih.gov Studies have been conducted on single crystals and polycrystalline samples of lithium formate monohydrate, as well as its aqueous solutions. cdnsciencepub.comnih.gov The technique is sensitive to changes in concentration, temperature, and cation type in solution, which affects the vibrational frequencies. nih.gov
The primary internal vibrational modes of the formate ion (HCOO⁻) are summarized in the table below.
| Mode | Vibrational Assignment | Approximate Frequency Range (cm⁻¹) |
| ν₁(A') | Symmetric C-O Stretch | 1350-1370 |
| ν₂(A') | O-C-O Bending (Scissoring) | 770-790 |
| ν₃(A') | C-H In-plane Bending | 1380-1390 |
| ν₄(A') | Asymmetric C-O Stretch | 1570-1610 |
| ν₅(A') | C-H Out-of-plane Bending | 1060-1070 |
| ν₆(A'') | C-H Stretching | 2830-2850 |
Frequency ranges are typical for formate salts and may vary slightly in lithium formate monohydrate.
The low-frequency region of the Raman spectrum (typically below 300 cm⁻¹) provides information on the external or lattice modes of the crystal. cdnsciencepub.com In lithium formate monohydrate, these modes involve the translational and librational (rocking, wagging, twisting) motions of the formate ions and water molecules, as well as vibrations of the lithium ions within the crystal lattice. cdnsciencepub.comresearchgate.net Raman studies of eight isotopically substituted versions of lithium formate monohydrate have allowed for the assignment of lattice modes in the 300 to 25 cm⁻¹ region. researchgate.net For instance, the twisting and wagging modes of the HCOO⁻ ion are found around 129–133 cm⁻¹ and 164–174 cm⁻¹, respectively. cdnsciencepub.com Additionally, a band observed around 232 cm⁻¹ in aqueous solutions is suggested to be the totally symmetric vibration of tetrahedrally coordinated water molecules against the central lithium ion. cdnsciencepub.com
Stimulated Raman scattering (SRS) experiments have also been performed on lithium formate monohydrate crystals, identifying several low-frequency modes. aps.org Depending on the crystal orientation and laser polarization, SRS was observed from modes at 76 cm⁻¹, 79 cm⁻¹, 82 cm⁻¹, 113 cm⁻¹, and 163 cm⁻¹. aps.org
Isotopic Substitution Studies (e.g., H/D, 6Li/7Li) and Their Spectroscopic Effects
The study of isotopically substituted lithium formate monohydrate, particularly through Raman and infrared spectroscopy, provides profound insights into its vibrational dynamics. Research on compounds substituted with deuterium (B1214612) (D) for hydrogen (H) and ⁶Li for ⁷Li has been instrumental in assigning vibrational modes and understanding intramolecular and intermolecular coupling. tandfonline.comresearchgate.net
Investigations using eight different isotopically substituted versions of lithium formate monohydrate (LiX′CO₂·X″₂O) have shown that the internal vibrations of the formate ion (HCOO⁻) are not strongly coupled with the external, or lattice, vibrations. tandfonline.comresearchgate.net This low degree of coupling simplifies the spectral analysis, allowing for a more direct correlation between observed frequency shifts and the specific isotopic substitution.
The H/D isotope effect is particularly significant. For instance, the substitution of hydrogen with deuterium in the formate ion (HCOO⁻ to DCOO⁻) leads to substantial shifts in the vibrational frequencies of the C-H bond, which aids in the unambiguous assignment of stretching and bending modes. tandfonline.comresearchgate.net Similarly, the ⁶Li/⁷Li substitution is useful for analyzing solid-state vibrational spectra, helping to identify modes involving the lithium cation and understand vibrational mode mixings, especially when combined with H/D substitution. tandfonline.com
The application of the product rule to the fundamental wavenumbers of HCO₂⁻/DCO₂⁻ pairs has also been used to discuss anharmonicity corrections for the internal fundamentals of the formate ion. tandfonline.com These studies collectively demonstrate that isotopic substitution is a powerful tool for refining the understanding of the vibrational characteristics of lithium formate monohydrate. researchgate.netnih.gov
Inelastic Neutron Scattering (INS) for Vibrational Spectra
Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational spectra of materials, offering advantages over conventional infrared (IR) and Raman spectroscopy, particularly in its sensitivity to hydrogen atoms and the absence of stringent selection rules. researchgate.netrsc.org
The INS spectrum of anhydrous lithium formate has been recorded to serve as a model for more complex systems, such as surface formates on catalysts. researchgate.net In the spectrum, recorded at 20 K, various vibrational modes are identified. A broad, intense band observed around 3050 cm⁻¹ is attributed to the C–H stretching mode. researchgate.net Additionally, librational modes of the formate species are suggested to contribute to the scattering in the region of 600–700 cm⁻¹. researchgate.net The relative intensities of bands in INS spectra can differ significantly from those in IR and Raman spectra, providing complementary information. For formates, the C–H out-of-plane and in-plane bending modes are often the most intense in INS, whereas they are weak in optical spectroscopies. rsc.org
The table below summarizes some of the key vibrational modes of anhydrous lithium formate as identified by INS.
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Studies
EPR and ENDOR spectroscopy are essential techniques for identifying and characterizing paramagnetic species, such as free radicals, which can be generated in lithium formate by ionizing radiation. These studies are particularly relevant to the application of lithium formate in radiation dosimetry.
Characterization of Radiation-Induced Radicals in Lithium Formate
When single crystals of lithium formate monohydrate are irradiated, several distinct radical species are formed. The type and prevalence of these radicals are highly dependent on the irradiation temperature.
At cryogenic temperatures (6-8 K), two primary radicals are observed:
CO₂⁻ Radical Anion : This is a well-known and dominant radical species.
Protonated Electron-Gain Product (HCOOH⁻) : This radical exists in multiple geometric conformations.
ENDOR studies have provided detailed information on the hyperfine coupling tensors for proton and lithium interactions for these radicals. After irradiation at 77 K, the main radicals identified are the CO₂⁻ radical (designated R1), the HCOOH⁻ radical (R2), and a different, previously unidentified geometrical conformation of HCOOH⁻ (R3). Upon warming to room temperature (295 K), the EPR spectrum is dominated by the CO₂⁻ radical, which is the species responsible for the dosimetric signal.
The table below summarizes the primary radicals identified in irradiated lithium formate.
Investigation of Radical Stability and Decay Kinetics
The stability of radiation-induced radicals in lithium formate is a critical factor, especially for dosimetry, where a stable signal over time is required. Studies tracking the radical populations as a function of temperature reveal clear decay kinetics.
Radicals formed at very low temperatures, such as the CO₂⁻ radical pairs and the protonated electron-gain product (HCOOH⁻), are less stable. Upon warming, these species decay. The decay of the HCOOH⁻ radical appears to proceed via a transient species. Above 200 K, the EPR spectrum simplifies significantly, becoming dominated by the signal from the single CO₂⁻ (mono) radicals.
The CO₂⁻ radical is remarkably stable at room temperature. Investigations have shown that the EPR signal from this radical is stable for at least one month after irradiation when stored at temperatures below 40°C and at a relative air humidity of 33%. However, after long-term storage (e.g., eight months) at ambient conditions, even the CO₂⁻ radical shows significant decay. In such aged samples, the EPR spectra become dominated by other minority radicals that were initially present in low abundance.
Influence of Irradiation Parameters on Radical Formation
The formation of radicals in lithium formate is significantly influenced by irradiation parameters such as temperature, absorbed dose, and the quality of the radiation, often characterized by its Linear Energy Transfer (LET).
Temperature : As detailed previously, the temperature during and after irradiation determines which radical species are formed and which are stable. Irradiation at cryogenic temperatures (6-8 K or 77 K) traps primary, less stable radicals, while irradiation at room temperature (295 K) primarily results in the more stable CO₂⁻ radical.
Dose : The intensity of the EPR signal, which corresponds to the number of radicals, increases linearly with the absorbed dose for various types of radiation. This linear dose-response has been demonstrated in the range of 0.2 to 1000 Gy.
Radiation Quality (LET) : Studies comparing irradiations with gamma rays (low LET), protons, and nitrogen ions (high LET) have shown that as the LET of the radiation increases, the relative effectiveness (EPR signal per unit dose) decreases. Simultaneously, the EPR line width increases with higher LET. This suggests that high-LET radiation creates a higher local density of radicals along the particle tracks, leading to stronger dipolar spin-spin interactions which broaden the EPR line.
Mass Spectrometric Analysis of Lithium Formate Cluster Ions
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) has been used to study the formation and fragmentation of lithium formate cluster ions from solution. These studies reveal the formation of both cationic and anionic clusters with general formulas (HCOOLi)nLi⁺, (HCOOLi)nLimᵐ⁺, (HCOOLi)nHCOO⁻, and (HCOOLi)n(HCOO)mᵐ⁻.
A key finding from these analyses is the observation of "magic number cluster" ions, which are clusters with enhanced stability and abundance compared to their neighbors. In the positive ion mode, the most predominant and stable magic number cluster is (HCOOLi)₃Li⁺ .
Collision-induced dissociation (CID) experiments provide insight into the stability and fragmentation pathways of these clusters.
Positive Ions : Singly charged positive clusters primarily fragment by losing a dimer unit, (HCOOLi)₂, followed by the loss of monomer units (HCOOLi). At higher collision energies, fragmentation pathways consistently lead to the highly stable (HCOOLi)₃Li⁺ magic cluster.
Negative Ions : Singly charged negative clusters dissociate through the sequential loss of monomer units.
Multiply Charged Ions : In both positive and negative modes, multiply charged clusters mainly dissociate via Coulomb repulsion.
Quantum chemical calculations support these experimental findings, showing that the (HCOOLi)₃Li⁺ trimer ion possesses a particularly stable closed-ring structure.
Other Advanced Spectroscopic Techniques for Material Characterization (e.g., UV-Vis transmittance for NLO material research)
The characterization of materials for nonlinear optical (NLO) applications necessitates a comprehensive understanding of their optical properties. For lithium formate systems, particularly lithium formate monohydrate (HCOOLi·H₂O), various advanced spectroscopic techniques are employed to determine their potential and operational range in NLO devices. Among these, Ultraviolet-Visible (UV-Vis) transmittance spectroscopy is of primary importance for establishing the transparency window of the material.
Research has shown that lithium formate monohydrate is a semi-organic NLO crystal with significant potential. nih.gov Its optical properties have been a subject of study to evaluate its efficiency in applications such as second harmonic generation (SHG).
Detailed Research Findings
Studies on single crystals of lithium formate monohydrate have revealed its favorable optical characteristics for NLO applications. The UV-Vis spectrum of lithium formate monohydrate demonstrates good transmittance throughout the visible region, which is a critical requirement for NLO materials intended for frequency conversion of laser light into the visible spectrum.
The lower cut-off wavelength of lithium formate monohydrate has been reported to be around 240 nm to 250 nm. nih.gov This indicates that the material is transparent in the visible and near-ultraviolet regions, making it suitable for generating blue light through SHG from near-infrared laser sources. The transparency in the near-infrared (NIR) region has been noted, although with lower transmittance percentages compared to the visible spectrum. One study mentioned a maximum transmittance of 20% in the NIR region. researchgate.net
The nonlinear optical susceptibility of lithium formate monohydrate has been measured, and it is found to be significant. The SHG efficiency of lithium formate monohydrate has been reported to be 0.9 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO crystal. nih.gov In other research, the conversion efficiency for 1.064 μm to 0.532 μm was found to be twice that of lithium iodate (B108269) (LiIO₃).
A crucial parameter for NLO materials, especially for high-power applications, is the laser damage threshold (LDT). For lithium formate monohydrate, the LDT has been determined to be 1.5 GW/cm². nih.gov This relatively high damage threshold suggests its suitability for applications involving high-intensity lasers.
Beyond UV-Vis spectroscopy, other techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are utilized to confirm the presence of functional groups and to understand the vibrational dynamics of the crystal lattice. These vibrational modes can have an indirect influence on the NLO properties by affecting the crystal's thermal and mechanical stability.
Electron Paramagnetic Resonance (EPR) spectroscopy is another advanced technique that has been used to study lithium formate. While primarily employed in the field of dosimetry to measure absorbed radiation doses, EPR studies on irradiated lithium formate monohydrate provide insights into the stability of free radicals within the crystal structure. This information can be relevant to the material's long-term stability and performance under high-energy laser irradiation.
The table below summarizes the key optical properties of lithium formate monohydrate as reported in various research findings.
Interactive Data Table: Optical Properties of Lithium Formate Monohydrate
| Property | Value | Wavelength/Conditions |
| UV Cut-off Wavelength | ~240 nm | - |
| Transmittance | Good in the entire visible region | Visible Spectrum |
| Second Harmonic Generation (SHG) Efficiency | 0.9 times that of KDP | - |
| Second Harmonic Generation (SHG) Efficiency | 2 times that of LiIO₃ | For 1.064 to 0.532 µm conversion |
| Laser Damage Threshold (LDT) | 1.5 GW/cm² | - |
Thermal Behavior and Decomposition Pathways of Lithium Formate
Thermogravimetric Analysis (TGA) of Lithium Formate (B1220265)
Thermogravimetric Analysis (TGA) is a technique used to measure changes in the mass of a sample as a function of temperature. mdpi.com For lithium formate monohydrate, TGA curves reveal distinct mass loss stages corresponding to dehydration and subsequent decomposition.
The initial mass loss occurs due to the removal of water of crystallization. Studies on lithium formate monohydrate show that this dehydration process begins at temperatures around 300 K and is complete by approximately 420 K. frontiersin.org This process corresponds to a total mass loss of about 25%, which aligns with the theoretical water content in the monohydrate form. frontiersin.org The dehydration itself can be a complex, multi-stage process. frontiersin.org
Following dehydration, the resulting anhydrous lithium formate remains stable over a range of temperatures before undergoing decomposition at higher temperatures, typically starting above 500 K, which leads to the formation of lithium carbonate. frontiersin.orggoogle.com
Table 1: TGA Data for Lithium Formate Monohydrate Decomposition
| Temperature Range (K) | Process | Observed Mass Loss (%) | Corresponding Species Lost |
|---|---|---|---|
| ~300 - 440 | Dehydration | ~25% | H₂O |
| > 513 | Decomposition | Varies with conditions | CO, H₂ (leading to Li₂CO₃) |
Note: The final mass loss during decomposition depends on the specific reaction pathway and atmospheric conditions.
Differential Scanning Calorimetry (DSC) of Lithium Formate
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net DSC analysis of lithium formate monohydrate complements TGA data by identifying the energetic changes that accompany mass loss events.
The DSC curve for lithium formate monohydrate shows a series of endothermic peaks between 300 K and 440 K. frontiersin.org These peaks correspond to the energy absorbed by the crystal to break the hydrogen bonds holding the water molecules within the lattice, leading to dehydration. frontiersin.org The complexity of these peaks, with their number sometimes varying with sample mass and heating rate, indicates a multi-step dehydration process. frontiersin.org
At higher temperatures, another endothermic event is observed, which is associated with the decomposition of the anhydrous lithium formate into lithium carbonate. google.com Some studies have reported this decomposition to occur between 513 and 533 K. frontiersin.org
Table 2: DSC Peak Analysis for Lithium Formate Monohydrate
| Temperature Range (K) | Associated Process | Type of Peak | Enthalpy Change (ΔH) |
|---|---|---|---|
| 330 - 395 | Dehydration (Stage 1) | Endothermic | 6.3 ± 1.0 kcal/mol |
| 395 - 450 | Dehydration (Stage 2) | Endothermic | 5.9 ± 1.0 kcal/mol |
| > 463 | Decomposition | Endothermic | Not specified |
Source: Enthalpy values are attributed to the breaking of different hydrogen bonds during dehydration. frontiersin.org
Dehydration Processes of Lithium Formate Monohydrate
The dehydration of lithium formate monohydrate (HCOOLi·H₂O) to anhydrous lithium formate (HCOOLi) is not a single-step event but a complex process that occurs in at least two stages. frontiersin.org This complexity arises from the specific arrangement of water molecules and hydrogen bonds within the crystal structure. frontiersin.org
The process begins around 300 K and concludes by approximately 440 K. frontiersin.org The total mass loss observed in TGA experiments is approximately 25%, consistent with the removal of one mole of water per mole of the compound. frontiersin.org DSC studies have allowed for the determination of the energies associated with breaking the different hydrogen bonds involved in the dehydration. The energy required for the first stage of dehydration is approximately 6.3 kcal/mol, while the second stage requires about 5.9 kcal/mol. frontiersin.org These values are attributed to the cleavage of hydrogen bonds of slightly different strengths within the crystal lattice. frontiersin.org
Mechanisms of Thermal Decomposition to Carbonates and Other Products
Following complete dehydration, anhydrous lithium formate undergoes thermal decomposition at elevated temperatures. The primary solid product of this decomposition is lithium carbonate (Li₂CO₃). google.com This transformation is distinct from that of other alkali formates, such as those of sodium and potassium, which can yield oxalates under certain conditions. dntb.gov.uasci-hub.se The decomposition of lithium formate proceeds directly to the carbonate, a more thermally stable compound. google.com The decomposition of lithium carbonate itself occurs at much higher temperatures, starting around its melting point of 723°C (996 K), to yield lithium oxide (Li₂O) and carbon dioxide (CO₂).
The atmosphere under which the thermal decomposition of lithium formate occurs has a significant impact on the reaction byproducts.
Inert Atmosphere (Nitrogen): When heated in an inert atmosphere like nitrogen, the decomposition of lithium formate can produce elemental carbon as a solid residue in addition to lithium carbonate. google.com
Carbon Dioxide Atmosphere: In a carbon dioxide (CO₂) atmosphere, the formation of elemental carbon is diminished. google.com
Oxygen Atmosphere: The presence of oxygen strongly reduces the formation of carbon. google.com
These findings indicate that the gaseous environment can react with intermediates or byproducts of the decomposition, altering the final composition of the residue.
Kinetic studies of decomposition reactions aim to determine parameters such as activation energy and the frequency factor, which describe the rate of reaction. dntb.gov.ua While comprehensive kinetic data for the thermal decomposition of pure lithium formate is not widely detailed, several factors influencing its reaction kinetics have been identified.
The thermal decomposition pathway of alkali metal formates often involves the formation of oxalates. For example, sodium and potassium formates are known to produce significant yields of sodium oxalate (B1200264) and potassium oxalate, respectively, upon heating. google.comdntb.gov.uasci-hub.se
However, in the case of lithium formate, extensive studies have shown that no lithium oxalate (Li₂C₂O₄) is formed during its thermal decomposition, regardless of the atmospheric conditions or heating rates used. google.com The decomposition pathway for lithium formate favors the direct formation of lithium carbonate. google.com This behavior distinguishes lithium formate from other alkali metal formates and is a critical consideration in processes where oxalate formation is either desired or must be avoided. dntb.gov.uasci-hub.se
Phase Transitions of Lithium Formate Compounds
The thermal behavior of lithium formate is characterized by distinct phase transitions, primarily involving dehydration and subsequent decomposition. The nature of these transitions is dependent on whether the starting material is lithium formate monohydrate (LiCHO₂·H₂O) or its anhydrous form (LiCHO₂).
The initial phase transition observed upon heating lithium formate monohydrate is its dehydration. This process involves the loss of its water of crystallization to form anhydrous lithium formate. This dehydration event is an endothermic process, as energy is required to break the bonds holding the water molecule within the crystal lattice. The melting point of lithium formate monohydrate is reported to be approximately 94°C, at which point it also begins to decompose.
Following dehydration, or when starting with the anhydrous form, further heating leads to the decomposition of lithium formate. The anhydrous salt melts at a significantly higher temperature, in the range of 253-255°C. The thermal decomposition of anhydrous lithium formate ultimately yields lithium carbonate (Li₂CO₃) as the final solid residue. Unlike some other alkali metal formates, the thermal decomposition of lithium formate does not proceed through an oxalate intermediate.
The study of these phase transitions and decomposition pathways is typically carried out using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing clear indications of dehydration and decomposition events through mass loss. DSC measures the heat flow into or out of a sample during thermal transitions, allowing for the characterization of endothermic and exothermic processes. To identify the gaseous products evolved during decomposition, these techniques are often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), in a method known as Evolved Gas Analysis (EGA). wikipedia.org
Table 1: Thermal Transitions of Lithium Formate Monohydrate
| Transition | Temperature Range (°C) | Mass Loss (%) | Thermal Event |
| Dehydration | ~94 | ~25.7 (theoretical) | Endothermic |
| Decomposition | > 255 | Varies | Endothermic/Exothermic |
Note: The data in this table is compiled from typical values and theoretical calculations. Actual experimental values may vary based on conditions such as heating rate and atmosphere.
Table 2: Decomposition Products of Lithium Formate
| Initial Compound | Solid Residue | Gaseous Products |
| Lithium Formate (LiCHO₂) | Lithium Carbonate (Li₂CO₃) | Carbon Monoxide (CO), Hydrogen (H₂), Water (H₂O), Carbon Dioxide (CO₂) |
Note: The composition and relative amounts of gaseous products can be influenced by the reaction atmosphere (e.g., inert vs. oxidizing).
Theoretical and Computational Studies of Lithium Formate Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties of lithium formate (B1220265), from its basic molecular structure to the behavior of larger clusters.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. youtube.com It simplifies the problem by focusing on the electron density, a function of only three spatial variables, rather than the complex multi-variable wave function. youtube.comyoutube.com This approach allows for the accurate calculation of ground-state energies, electronic densities of state, and total energies for materials. youtube.com The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional, which is an approximation of the quantum mechanical interactions between electrons. youtube.com
For lithium-containing materials, DFT calculations are crucial for predicting structural, electronic, and magnetic properties. youtube.com While standard DFT can sometimes fail for compounds with transition metals due to self-interaction errors, more advanced methods like DFT+U (which adds an on-site Hubbard term) provide a more accurate description. youtube.com
In the context of lithium formate, DFT would be used to:
Calculate the optimized molecular geometry.
Determine the electronic band structure, identifying it as a semiconductor or insulator.
Compute the vibrational frequencies (phonons), which are essential for understanding the material's stability and thermodynamic properties. aps.orgarxiv.org The inclusion of anharmonic effects in these calculations can be important for accurately predicting phase behavior. arxiv.org
The martensitic phase transition observed in metallic lithium, for instance, is driven by entropic contributions to the phonon free energy, a phenomenon that can be explicitly modeled using these theoretical methods. arxiv.org
Ab initio calculations, which are based on first principles without empirical parameters, provide detailed information about the distribution of electrons within a material. scholaris.ca These calculations can be used to generate deformation electron density maps, which reveal how the electron density is rearranged when atoms form chemical bonds. researchgate.net For example, in studies of lithium metaborate, such maps have been used to analyze the nature of the B-O bonds within the crystal structure. researchgate.net
When lithium formate is analyzed using techniques like electrospray ionization (ESI) mass spectrometry, it forms various cationic and anionic clusters. nih.gov Computational modeling is essential for interpreting these experimental results and understanding the factors that govern the stability of these clusters. nih.govpacific.edu
Studies have shown the formation of clusters with general formulas such as (HCOOLi)nLi+ and (HCOOLi)nHCOO-. nih.gov A key finding is the observation of "magic number" clusters, which are exceptionally stable and abundant compared to their neighbors. nih.govpacific.edu For lithium formate, the (HCOOLi)3Li+ cation is a particularly prominent magic number cluster. nih.govpacific.edu Quantum chemical calculations support this observation, with thermochemical analysis showing that the trimer cluster ion is relatively more stable than adjacent clusters. nih.gov The structure of this trimer is described as a closed ring, and larger magic number clusters like the hexamer and nonamer are proposed to have similar symmetric structures. nih.gov
Collision-induced dissociation studies, both experimental and computational, show that larger positive clusters often fragment to produce the stable (HCOOLi)3Li+ ion. nih.gov In contrast, singly charged negative clusters tend to dissociate through the sequential loss of monomer units. nih.gov
| Cluster Type | General Formula | Key Findings | Source(s) |
|---|---|---|---|
| Positive Ion Clusters | (HCOOLi)nLi+ | (HCOOLi)3Li+ is a "magic number" cluster with high stability. | nih.govpacific.edu |
| Negative Ion Clusters | (HCOOLi)nHCOO- | Dissociate via sequential loss of monomer units. | nih.gov |
| Multiply Charged Clusters | (HCOOLi)nLimm+, (HCOOLi)n(HCOO)mm- | Dissociate mainly via Coulomb repulsion. | nih.gov |
Molecular Dynamics Simulations for Lithium Formate Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating systems at various temperatures, MD can provide insights into ion decay kinetics and interaction thermodynamics. pacific.edunih.gov For ESI mass spectrometry, MD simulations can reveal the abundances of neutral species, which are not detected experimentally, offering a more complete picture of the fragmentation process. pacific.edu
Simulations of lithium formate ion clusters, specifically Li+(HCOOLi)n with n=12 and n=13, have been performed at temperatures ranging from 1100 K to 1300 K. pacific.edu These simulations successfully predicted the formation of the n=3 magic number cluster ion and the n=2 major neutral product, which aligns with experimental data. pacific.edu The study of dissociation kinetics for lithium formate clusters showed that the rates were similar across the tested temperature range for both n=12 and n=13 clusters, with calculated activation energies differing by less than 100 J. pacific.edu This suggests comparable stability for these two cluster sizes under the simulated conditions. pacific.edu Such simulations provide confidence in using computational models to predict the behavior of systems that have not yet been studied experimentally. pacific.edu
Computational Analysis of Intermolecular Forces and Lithium Bonding
Computational analysis is crucial for dissecting the complex network of intermolecular forces that define the structure and properties of lithium formate systems. These forces include strong ionic interactions, coordination bonds between lithium and oxygen, and weaker van der Waals forces.
MD simulations combined with machine learning potentials have been used to explore the free energy landscapes of lithium halides, providing analogies for lithium formate. nih.gov These studies show that increasing solvation weakens or cleaves Li-X (lithium-halide) bonds as solvent molecules enter the first coordination sphere of the lithium ion. nih.gov A key observation is the change in charge polarization (e.g., Liδ+–Xδ−); the polarization is greater in smaller aggregates and in more open structures where fewer anions are bonded to a given lithium atom. nih.gov This principle applies directly to lithium formate, where the degree of aggregation and solvation will influence the strength and nature of the Li-O bond.
Simulations of lithium ions in various solvent environments reveal detailed information about their solvation structure. researchgate.net The number and arrangement of solvent molecules or formate anions around a lithium cation are determined by a balance of forces, including ion-dipole interactions and steric effects. Computational models can calculate radial distribution functions (RDFs) to describe the probability of finding one atom at a certain distance from another, offering a precise picture of the local environment around the lithium ion.
Theoretical Insights into Electrochemical Properties and Decomposition Mechanisms in Energy Storage Systems
Lithium formate has been identified as a promising material for energy storage, particularly as a cathode prelithiation additive in lithium-ion batteries (LIBs). mdpi.com Prelithiation aims to compensate for the irreversible lithium loss that occurs during the formation of the solid electrolyte interphase (SEI) in the first charging cycle. mdpi.com Lithium formate is attractive due to its high theoretical specific capacity of 515 mAh·g⁻¹. mdpi.com
However, a major challenge is its high electrochemical stability. The strong Li-O bond in lithium formate results in a high reaction barrier and a high decomposition potential, which was calculated to be 4.84 V. mdpi.com This potential is significantly above the normal operating voltage range of many cathodes and can trigger the decomposition of the electrolyte, harming battery performance. mdpi.com
Theoretical studies are instrumental in understanding and overcoming this issue. Computational modeling can be used to:
Predict Voltage Profiles: First-principles calculations can predict the equilibrium voltage of electrode materials. berkeley.edu
Investigate Decomposition Pathways: Theoretical work can elucidate the molecular mechanisms of electrolyte and additive decomposition. researchgate.netqianggroup.comosti.gov For instance, studies on other lithium salts like LiPF6 show that decomposition can be initiated by reactions with trace amounts of water or by high voltages, leading to the formation of reactive species. researchgate.net
Design Mitigation Strategies: Computational insights can guide strategies to lower the decomposition potential. For lithium formate, it was proposed that improving electron/ion transport kinetics and introducing transition metal oxide catalysts could synergistically reduce the decomposition potential from 4.84 V to a more practical 4.23 V. mdpi.com
| Property | Value | Significance | Source(s) |
|---|---|---|---|
| Theoretical Specific Capacity | 515 mAh·g-1 | High capacity for lithium supplementation. | mdpi.com |
| Theoretical Decomposition Potential | 4.84 V | Too high for practical application, risks electrolyte degradation. | mdpi.com |
| Target Decomposition Potential | 4.23 V | Achieved via catalysis, making it viable for use with commercial cathodes. | mdpi.com |
| Effect on Full Cell Capacity | Increase from 156 to 169 mAh·g-1 at 0.1 C | Demonstrates effective lithium compensation. | mdpi.com |
| Effect on Capacity Retention | Improvement from 72.8% to 94.7% after 100 cycles | Enhances the long-term stability and lifespan of the battery. | mdpi.com |
Advanced Research Applications and Functional Material Studies Involving Lithium Formate
Lithium Formate (B1220265) as a Non-Linear Optical (NLO) Material
Lithium formate monohydrate (LiHCOO·H₂O), a semi-organic material, has garnered attention in the field of non-linear optics. It crystallizes in a non-centrosymmetric orthorhombic system, a prerequisite for second-order NLO effects. ijeas.orgrspublication.com This class of materials is investigated for its potential to combine the high optical nonlinearity often found in organic compounds with the favorable mechanical and thermal stability of inorganic materials. ijeas.org
Second Harmonic Generation (SHG) Efficiency Investigations
Second harmonic generation is a non-linear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. Studies have demonstrated the SHG efficiency of lithium formate monohydrate. When subjected to a laser beam, the crystal emits green light, confirming its SHG behavior. rspublication.com
In a comparative study, the SHG efficiency of lithium formate monohydrate was found to be 1.12 times that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). rspublication.com For a 0.68 J input from a Nd:YAG laser, a lithium formate monohydrate crystal produced a second harmonic signal of 9.85 mJ, while KDP produced an 8.80 mJ signal under the same conditions. rspublication.com Doping lithium formate monohydrate with magnesium sulfate (B86663) has also been shown to enhance its SHG efficiency. ijeas.org The improvement of the SHG coefficient is considered an important parameter, and the higher values of dielectric constant at lower frequencies in lithium formate monohydrate are noted as a significant factor for this enhancement. rspublication.com
Table 1: Comparative SHG Efficiency
| Material | Input Energy (J) | SHG Signal (mJ) | Relative Efficiency (vs. KDP) |
|---|---|---|---|
| Lithium Formate Monohydrate | 0.68 | 9.85 | 1.12 |
| Potassium Dihydrogen Phosphate (KDP) | 0.68 | 8.80 | 1.00 |
Laser Damage Threshold (LDT) Measurements
The laser damage threshold is a critical parameter that determines the maximum laser intensity an optical material can endure without being damaged. edmundoptics.com Lithium formate monohydrate has demonstrated a notably high LDT, making it a candidate for applications involving high-power lasers. ijeas.orgrspublication.com
Measurements using a Nd:YAG laser (1064 nm, 18 ns pulse width) determined the LDT of a grown lithium formate monohydrate crystal to be 1.46 GW/cm². ijeas.orgrspublication.com This value is approximately 7.3 times higher than that of KDP, which has an LDT of 0.20 GW/cm². rspublication.com Furthermore, doping the crystal with magnesium sulfate was found to increase the LDT to 1.63 GW/cm². ijeas.org The high LDT values suggest the material's suitability for the fabrication of optoelectronic devices. ijeas.org
Table 2: Laser Damage Threshold Comparison
| Material | Laser Damage Threshold (GW/cm²) |
|---|---|
| Undoped Lithium Formate Monohydrate | 1.46 |
| Magnesium Sulfate Doped Lithium Formate Monohydrate | 1.63 |
| Potassium Dihydrogen Phosphate (KDP) | 0.20 |
Dielectric Properties and Their Correlation with NLO Behavior
The dielectric properties of NLO materials are closely linked to their optical performance. In lithium formate monohydrate, the dielectric constant and dielectric loss have been studied as a function of frequency. It is observed that the dielectric constant is higher at lower frequencies and decreases as the frequency increases, eventually becoming constant at higher frequencies. ijeas.orgrspublication.com This behavior is attributed to the contributions of space charge, electronic, ionic, and dipolar or orientation polarizations, with space charge polarization being more active at lower frequencies. ijeas.org
The high value of the dielectric constant at lower frequencies is considered an important parameter for the enhancement of the SHG coefficient in lithium formate monohydrate. rspublication.com Doping with magnesium sulfate has been shown to enhance these dielectric parameters. ijeas.org
Lithium Formate in Dosimetry Research
Lithium formate monohydrate has emerged as a significant material in the field of radiation dosimetry, particularly for use with electron paramagnetic resonance (EPR) spectroscopy. bioone.org Its properties make it a promising alternative to more established dosimeter materials like alanine, especially in medical applications. conicet.gov.ar
Characterization of Lithium Formate as an EPR Dosimeter Material
When exposed to ionizing radiation, lithium formate monohydrate forms stable free radicals. The dominant radiation-induced product at room temperature is the CO₂⁻ radical, which is created through a net dehydrogenation of the formate ion. bioone.org The concentration of these paramagnetic centers can be quantified using EPR spectroscopy, and this measurement is a reliable indicator of the absorbed radiation dose. conicet.gov.ar
Key characteristics of lithium formate as an EPR dosimeter include:
Higher Sensitivity : Its radiation sensitivity is reported to be 5 to 6 times higher than that of alanine. bioone.orgconicet.gov.ar
Tissue Equivalence : The atomic composition of lithium formate is closer to that of water, making it more similar to biological tissues compared to some other dosimeter materials. conicet.gov.ar
Simple EPR Spectrum : It exhibits a simpler, structureless EPR spectrum consisting of a single absorption line, which simplifies dose assessment. conicet.gov.ar
Low Energy Dependence : It is less energy-dependent than commonly used thermoluminescent dosimeters like lithium fluoride (B91410) (LiF), making it well-suited for complex radiation fields. nih.gov
Dose Response Linearity and Sensitivity Studies
A critical aspect of any dosimeter is the linearity of its response to increasing radiation doses. Research has shown that lithium formate monohydrate exhibits a linear dose-response relationship over a wide range. bioone.orgnih.gov
Studies have confirmed a linear dose-response from 0.2 Gy up to 1000 Gy. bioone.orgnih.gov This wide dynamic range makes it suitable for measurements across various clinical applications, from low doses in radiotherapy to higher doses. conicet.gov.arnih.gov For a 150-MeV proton beam, the dose response was found to be linear in the 0-8.8 Gy interval. researchgate.net The sensitivity of lithium formate allows for its use in low-dose ranges relevant to medical therapies. conicet.gov.ar Furthermore, computational analyses suggest that enriching the material with ⁶Li could significantly increase its sensitivity to neutrons, potentially by more than three orders of magnitude, which would be beneficial for applications in Neutron Capture Therapy. oup.com
Role of Lithium Formate in Advanced Energy Storage Materials
The initial charge and discharge cycles of a lithium-ion battery, known as the "formation" process, are critical for establishing a stable solid electrolyte interphase (SEI) on the anode. bonnenbatteries.comornl.gov This process activates the battery's materials and stabilizes its chemistry for long-term performance. bonnenbatteries.com In advanced battery research, lithium formate has emerged as a compound of interest, both as a component of the cycling mechanism and as a prelithiation additive.
Lithium formate (HCOOLi) has been identified as a promising cathode prelithiation additive to compensate for the initial irreversible lithium loss that occurs during SEI formation. mdpi.com It possesses a high theoretical specific capacity of 515 mAh·g⁻¹. mdpi.com However, the stable Li-O bond in lithium formate results in a high decomposition potential (around 4.84 V), which is typically above the normal operating voltage of cathodes. mdpi.com This high potential can trigger the decomposition of the electrolyte, negatively impacting performance. mdpi.com Research has focused on strategies to lower this decomposition potential, for example, by improving electron/ion transport kinetics and using transition metal oxide catalysts. This allows the lithium formate to decompose within the desired voltage window, effectively pre-lithiating the cathode. mdpi.com
In the context of certain anode materials, such as metal-organic frameworks (MOFs), lithium formate is not just a precursor but an active participant in the reversible electrochemical reaction. During the lithiation (discharge) process, the metal formate framework reacts with lithium ions, leading to the formation of metallic nanoparticles embedded in a lithium formate matrix. researchgate.netrsc.org Upon delithiation (charge), the framework is regenerated. This reversible transformation between the metal formate and the lithium formate matrix is a key factor in the high and stable capacity of these materials, distinguishing them from typical conversion reactions that form irreversible Li₂O. researchgate.netrsc.org
Metal-Organic Frameworks (MOFs), with their high surface area and tunable structures, are a promising class of electrode materials for lithium-ion batteries. nih.govrsc.org MOFs constructed with simple formate (HCOO⁻) ligands have demonstrated particularly interesting electrochemical properties for lithium storage.
A key example is zinc formate, Zn₃(HCOO)₆. Studies have shown that this material reacts reversibly with lithium through a conversion reaction. researchgate.netrsc.org Instead of forming an irreversible Li₂O matrix, which is common for many metal oxide conversion electrodes, the cycling process involves the reversible formation and decomposition of a lithium formate matrix. researchgate.netrsc.org This has been confirmed by ex-situ Fourier-transform infrared spectroscopy (FTIR) which detects the presence of lithium formate during the battery's cycling. researchgate.netrsc.org This reversible mechanism leads to superior cycling stability and high capacity. For instance, Zn₃(HCOO)₆ has demonstrated a stable and reversible capacity of approximately 560 mAh g⁻¹ for up to 60 cycles. researchgate.netrsc.orgnih.gov
The thermodynamic feasibility of transforming lithium formate back to the transition metal formate is more favorable than converting Li₂O, which supports the enhanced reversibility of the system. researchgate.netrsc.org The success of this mechanism in zinc-based formate MOFs has spurred investigations into other metal formates, such as those containing cobalt, which also show improved storage performance and good cycling stability. researchgate.netrsc.org This line of research highlights that robust, thermally stable MOFs with formate ligands are a prospective class of anode materials for next-generation lithium-ion batteries. researchgate.netrsc.org
| MOF Material | Reversible Capacity | Cycling Conditions | Key Mechanism | Source(s) |
| Zn₃(HCOO)₆ | ~560 mAh g⁻¹ | 60 cycles at 60 mA g⁻¹ | Reversible formation of a lithium formate matrix | researchgate.netrsc.orgnih.gov |
| Co₃(HCOO)₆ | Improved storage performance | N/A | Reversible conversion reaction involving formate ligands | rsc.org |
This table summarizes the performance of select metal-organic frameworks with formate ligands for lithium storage.
Electrolyte decomposition is a major factor contributing to capacity fade and safety issues in lithium-ion batteries. osti.govnih.gov Standard electrolytes, often composed of lithium hexafluorophosphate (B91526) (LiPF₆) in organic carbonate solvents, can decompose through complex thermal and electrochemical pathways. nih.govresearchgate.net
The involvement of lithium formate in these processes is primarily linked to its use as a prelithiation additive. While beneficial for compensating for lithium loss, its decomposition characteristics are critical. Lithium formate's inherent stability, characterized by a high decomposition potential, presents a challenge. mdpi.com If this potential is significantly higher than the cathode's upper cutoff voltage, it can lead to undesirable side reactions. The high voltage required to decompose the lithium formate can also initiate the breakdown of the electrolyte solvents (e.g., ethylene (B1197577) carbonate, diethyl carbonate), leading to gas generation and performance degradation. mdpi.com
Catalytic Applications and CO₂ Utilization Pathways
The catalytic conversion of carbon dioxide (CO₂), a potent greenhouse gas, into value-added chemicals is a critical area of sustainable chemistry. One of the most promising pathways is the hydrogenation of CO₂ to formate (HCOO⁻), the anion of lithium formate. technologynetworks.comnih.gov This process represents an atom-economic route for CO₂ utilization, producing an important chemical used in various industries. technologynetworks.com
Formate dehydrogenases (FDHs) are enzymes that naturally catalyze the reversible conversion of CO₂ to formate. nih.govresearchgate.net Inspired by these biological systems, researchers are developing biomimetic metal complexes to achieve this transformation efficiently. rsc.org However, a significant challenge has been the development of low-cost, stable, and highly active non-precious metal-based catalysts. technologynetworks.com
Recent breakthroughs have demonstrated the effectiveness of materials like edge-rich molybdenum disulfide (ER-MoS₂) as catalysts for CO₂ hydrogenation to formate. technologynetworks.com These catalysts have shown superior activity and high stability, with sulfur vacancies at the material's edges acting as the active sites. technologynetworks.com Another novel approach involves using an indium/indium oxide (In/In₂O₃) heterojunction catalyst. azom.com The synergy between oxygen species and vacancies in this catalyst dramatically increases both the selectivity and efficiency of formate production, achieving a selectivity of over 90%. azom.com The reaction proceeds via a *COOH pathway, and the catalyst significantly lowers the energy barrier for this key intermediate step. azom.com
These catalytic systems, whether enzymatic, biomimetic, or heterogeneous, are foundational for CO₂ utilization strategies. nih.govrsc.org By efficiently producing the formate ion from CO₂, they open the door to the sustainable synthesis of formic acid and various formate salts, including lithium formate, thereby transforming a waste product into a valuable chemical feedstock.
Lithium Formate in Formate to Oxalate (B1200264) Coupling Reactions
The conversion of carbon dioxide into valuable chemicals and materials is a significant area of sustainable chemistry research. One key pathway involves the transformation of CO2-derived formate into oxalate through a process known as the formate to oxalate coupling reaction (FOCR). This reaction consists of the carbon-carbon coupling of two alkali metal formate molecules to produce oxalate and hydrogen. nih.gov Oxalate, in turn, can be further processed to create building blocks for modern plastics and other valuable monomers like glycolic acid. nih.govresearchgate.net
The FOCR is a thermally driven process that requires elevated temperatures. researchgate.net The reaction mechanism has been a subject of study for over 175 years and is understood to proceed through key intermediates. nih.govuva.nl The reaction is catalyzed by bases, which facilitate the formation of a crucial carbonite intermediate. nih.govuva.nl A proposed hydride mechanism suggests that an in-situ generated hydride catalyzes the formation of the reactive carbonite from formate, releasing hydrogen in the process. This carbonite then undergoes a nucleophilic attack on another formate molecule to form oxalate, regenerating the hydride catalyst for subsequent reactions. nih.govacs.org
While various alkali metal formates can undergo this coupling reaction, their reactivity and the resulting oxalate yields differ. Sodium and potassium formates are the most frequently utilized salts for the FOCR, as they tend to provide higher yields of oxalate at lower temperatures compared to lithium, rubidium, and cesium formates. uva.nlacs.org The primary side product in the FOCR is the formation of carbonate, which can be produced either directly from formate or through the decomposition of the oxalate product. nih.govuva.nlacs.org
The choice of catalyst also plays a critical role in the efficiency of the reaction. Studies have shown that strong bases can significantly lower the required reaction temperature. researchgate.net For instance, the use of superbases as catalysts under moisture-free conditions has demonstrated unprecedented improvements in the formate coupling reaction, reducing reaction times from hours to minutes and achieving near-quantitative oxalate yields. researchgate.net While catalysts like sodium hydride (NaH), potassium hydride (KH), and lithium hydride (LiH) have shown high catalytic activity at lower temperatures, the focus of much of the optimization research has been on sodium and potassium formate due to their superior performance in the coupling reaction itself. researchgate.net
Table 1: Comparison of Alkali Metal Formates in the Formate to Oxalate Coupling Reaction (FOCR)
| Alkali Metal Formate | Relative Oxalate Yield | Optimal Temperature Range | General Observations |
|---|---|---|---|
| Lithium Formate | Lower | Higher | Less commonly used for FOCR compared to sodium and potassium formates. uva.nlacs.org |
| Sodium Formate | Higher | Lower | Commonly used for FOCR, giving higher oxalate yields at lower temperatures. uva.nlacs.org |
| Potassium Formate | Higher | Lower | Frequently used for FOCR, providing high oxalate yields at lower temperatures. uva.nlacs.org |
| Rubidium Formate | Lower | Higher | Exhibits lower yields compared to sodium and potassium formates. uva.nlacs.org |
| Cesium Formate | Lower | Higher | Shows lower yields in comparison to sodium and potassium formates. uva.nlacs.org |
Role of Lithium Formate in CO2 Conversion Processes
Lithium formate is implicated in various carbon dioxide (CO2) conversion processes, primarily as a potential product or intermediate in pathways aimed at CO2 utilization. The conversion of CO2 into formate is an attractive route for capturing and transforming this greenhouse gas into a stable and useful chemical. greencarcongress.comtechnologynetworks.com Formate itself is a valuable product, used in industries such as leather and textiles, and can serve as a hydrogen storage material or a fuel for direct formate fuel cells. greencarcongress.comtechnologynetworks.com
One innovative approach to CO2 conversion involves a two-stage process that first captures CO2 and converts it into a liquid metal bicarbonate solution. greencarcongress.com This intermediate is then electrochemically converted into a concentrated liquid potassium or sodium formate solution with high efficiency (over 90%). greencarcongress.com While this specific process highlights potassium and sodium formate, the underlying electrochemical reduction of a bicarbonate solution could potentially be adapted to produce lithium formate if a lithium-based electrolyte were used. The resulting lithium formate would be a stable, solid material that is easy to store and transport. greencarcongress.com
Another significant area of research is the direct hydrogenation of CO2 to formate. Scientists have developed various catalysts to facilitate this reaction. For instance, an edge-rich molybdenum disulfide (ER-MoS2) catalyst has demonstrated superior activity and stability in converting CO2 to formate. technologynetworks.com Theoretical and experimental studies have revealed that sulfur vacancies at the catalyst's edges are the active sites, and the reaction proceeds through a water-mediated hydrogenation mechanism. technologynetworks.com Again, while these processes are often demonstrated with other counter-ions, the fundamental chemistry allows for the production of lithium formate.
The significance of producing lithium formate from CO2 is particularly evident in the context of advanced energy storage. Lithium formate (HCOOLi, LFM) is considered a promising cathode prelithiation additive for lithium-ion batteries (LIBs). mdpi.com Prelithiation is a strategy to compensate for the initial irreversible loss of lithium during the formation of the solid electrolyte interphase (SEI) on the anode, which otherwise reduces the battery's energy density and lifespan. mdpi.com Lithium formate offers a high theoretical specific capacity for this purpose. mdpi.com However, the stable Li-O bonds in lithium formate present a high energy barrier for decomposition, which typically occurs at potentials exceeding the normal operating voltage of cathodes. mdpi.com Research is focused on strategies to reduce this decomposition potential to make lithium formate a more efficient prelithiation additive for commercial cathode materials. mdpi.com
Furthermore, lithium formate plays a role in the reversible reactions within certain types of metal-organic frameworks (MOFs) being investigated as electrode materials for lithium-ion batteries. In some systems, the electrochemical cycling involves the reversible formation of lithium formate as a matrix, which is thermodynamically more favorable than the formation of lithium oxide. rsc.org This reversible formation of the formate-based framework is crucial for achieving superior lithium storage performance and cycling stability. rsc.org
Table 2: Research Findings on Lithium Formate in CO2 and Conversion-Related Processes
| Research Area | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Cathode Prelithiation | Lithium formate is a promising prelithiation additive for LIBs with a high theoretical capacity. | Can enhance the reversible discharge capacity and cycling stability of LIBs by compensating for initial lithium loss. | mdpi.com |
| Electrode Material Chemistry | In certain MOF-based electrodes, lithium formate is formed reversibly during electrochemical cycling. | The reversible formation of a lithium formate matrix contributes to improved cyclability and storage performance. | rsc.org |
| CO2 to Formate Conversion | Efficient processes are being developed to convert CO2 into formate salts (e.g., sodium, potassium) via electrochemical reduction of bicarbonate. | Provides a scalable pathway for CO2 utilization. The process could be adapted for lithium formate production. | greencarcongress.com |
| CO2 Hydrogenation | Novel catalysts, such as edge-rich molybdenum disulfide, show high activity for the hydrogenation of CO2 to formate. | Offers an atom-economic route for CO2 utilization, with potential for producing various formate salts, including lithium formate. | technologynetworks.com |
Solution Chemistry and Intermolecular Interactions of Lithium Formate
Solubility Investigations and Phase Equilibria Studies in Aqueous and Mixed Solvent Systems
The solubility of lithium formate (B1220265) is a fundamental property that has been investigated in various solvent systems. In aqueous solutions, lithium formate generally exhibits high solubility. Studies on ternary systems provide detailed insights into its phase behavior.
In the ternary system of lithium formate–formic acid–water at 298.2 K, the solubility of lithium formate increases as the concentration of formic acid rises from approximately 12 to 23 mol %. nist.gov The equilibrium solid phase in this system is identified as lithium formate monohydrate (LiCHO₂·H₂O) when the formic acid concentration is up to 50 mol %. nist.gov Beyond a formic acid concentration of 55 mol %, the anhydrous form, LiCHO₂, becomes the stable solid phase. nist.gov
Investigations into mixed organic-aqueous solvents are crucial for processes like extractive crystallization. The addition of ethanol (B145695) to an aqueous solution of lithium formate leads to a decrease in the salt's solubility. nist.gov For instance, as the ethanol concentration increases from 0 to 40 mol %, the solubility of lithium formate drops from about 9.6 to 6.7 mol %. nist.gov However, the solubility in this mixed solvent system increases with rising temperature. nist.gov
The liquid-liquid equilibria of the triethylamine (B128534)–water–lithium formate system show that triethylamine can selectively extract water from the saturated lithium formate solution, which is favorable for crystallization at low temperatures. acs.org The aqueous phase maintains a relatively low mass percentage of triethylamine across the studied temperature range. acs.org
Further studies have explored the phase equilibria in ternary aqueous systems containing other metal formates at specific temperatures. In the LiCHO₂–Co(CHO₂)₂–H₂O system at 25 °C and the LiCHO₂–Al(CHO₂)₃–H₂O system at 50 °C, the solid phases in equilibrium with the saturated solutions are the respective hydrates of the individual salts, specifically LiCHO₂·H₂O, Co(CHO₂)₂·2H₂O, and Al(CHO₂)₃·3H₂O. nist.govnist.gov Similarly, in the LiCHO₂-Sc(CHO₂)₃-H₂O system at 50 °C, the solid phases are LiCHO₂·H₂O and Sc(CHO₂)₃. nist.gov
The following tables present solubility data for lithium formate in various systems.
Table 1: Solubility of Lithium Formate in the LiCHO₂–HCHO₂–H₂O System at 298.2 K and 323.2 K This table is interactive. Users can sort data by clicking on column headers.
| Temperature (K) | Mol % LiCHO₂ | Mol % HCHO₂ | Mol % H₂O | Equilibrium Solid Phase |
|---|---|---|---|---|
| 298.2 | 9.6 | 0 | 90.4 | LiCHO₂·H₂O |
| 298.2 | 12.13 | 12.13 | 75.74 | LiCHO₂·H₂O |
| 298.2 | 23.18 | 23.18 | 53.64 | LiCHO₂·H₂O |
| 323.2 | - | - | - | LiCHO₂·H₂O |
Data sourced from IUPAC-NIST Solubilities Database. nist.gov
Table 2: Solubility Data for Ternary Systems of Lithium Formate with Other Metal Formates in Water This table is interactive. Users can sort data by clicking on column headers.
| System | Temperature (°C) | Mass Fraction LiCHO₂ (%) | Mass Fraction Other Formate (%) | Solid Phases |
|---|---|---|---|---|
| LiCHO₂–Co(CHO₂)₂–H₂O | 25 | 28.80 | 0.00 | LiCHO₂·H₂O |
| LiCHO₂–Co(CHO₂)₂–H₂O | 25 | 27.64 | 2.58 | LiCHO₂·H₂O + Co(CHO₂)₂·2H₂O |
| LiCHO₂–Co(CHO₂)₂–H₂O | 25 | 0.00 | 8.80 | Co(CHO₂)₂·2H₂O |
| LiCHO₂–Al(CHO₂)₃–H₂O | 50 | 36.04 | 0.00 | LiCHO₂·H₂O |
| LiCHO₂–Al(CHO₂)₃–H₂O | 50 | 28.03 | 38.45 | LiCHO₂·H₂O + Al(CHO₂)₃·3H₂O |
| LiCHO₂–Al(CHO₂)₃–H₂O | 50 | 0.00 | 15.58 | Sc(CHO₂)₃ |
| LiCHO₂–Sc(CHO₂)₃–H₂O | 50 | 36.04 | 0.00 | LiCHO₂·H₂O |
| LiCHO₂–Sc(CHO₂)₃–H₂O | 50 | 28.03 | 38.45 | LiCHO₂·H₂O + Sc(CHO₂)₃ |
| LiCHO₂–Sc(CHO₂)₃–H₂O | 50 | 0.00 | 15.58 | Sc(CHO₂)₃ |
Data sourced from IUPAC-NIST Solubilities Database. nist.govnist.govnist.gov
Hydration and Solvation Effects on Lithium Formate Structure and Dynamics
The interaction between lithium formate and solvent molecules, particularly water (hydration), significantly influences the structure and dynamics of the solution. In the solid state, lithium formate monohydrate provides a clear picture of the primary hydration shell. researchgate.net X-ray diffraction studies show that the lithium ion (Li⁺) is coordinated in a distorted tetrahedral geometry to three oxygen atoms from different formate anions and one oxygen atom from a water molecule. researchgate.net The Li⁺-oxygen distances are very close to the sum of the ionic radius of Li⁺ and the van der Waals radius of oxygen. researchgate.net
In aqueous solutions, Raman spectroscopy studies indicate that parameters such as concentration, temperature, and supersaturation have a slight effect on the solution's structure. nih.gov However, the nature of the cation (e.g., comparing lithium formate to sodium formate) has a considerable impact on the vibrational frequencies, highlighting the role of the cation in organizing the local solvent environment. nih.gov
Computational studies, including molecular dynamics (MD) simulations, provide a more detailed molecular-level view of solvation. These simulations show that in ether-based electrolytes, lithium ions tend to form anion-rich complexes. rsc.org The solvation structure is a dynamic equilibrium between solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and larger ionic aggregates. rsc.orgacs.org The ability of a solvent molecule to rearrange its electronic density upon coordination to the lithium ion is a key factor in determining the extent of ion pairing. acs.org In concentrated solutions, the formation of extended ion/water networks alters the traditional picture of discrete hydration shells, leading to complex structural dynamics. stanford.edu Ultrafast spectroscopy on concentrated lithium salt solutions reveals that water molecules experience significant steric hindrance due to ionic structuring. stanford.edu
Studies of Hydrogen Bonding Networks in Lithium Formate Solutions
Hydrogen bonding is a critical intermolecular interaction that dictates the structure and properties of lithium formate solutions. In the crystalline monohydrate, the water molecule is involved in the hydrogen bond network, linking the formate ions. researchgate.net
In solution, the formate ion (HCOO⁻) can act as a hydrogen bond acceptor, while water molecules act as both donors and acceptors. This leads to the formation of a complex and dynamic hydrogen-bonding network. The presence of Li⁺ ions influences this network by polarizing the coordinating water molecules, which can affect their hydrogen-bonding strength with other water molecules or formate ions. Studies on concentrated lithium salt solutions show that water-halide hydrogen bonds are generally weaker than water-water hydrogen bonds, and the water-water hydrogen bonds in these concentrated solutions can be, on average, stronger than those in bulk water. stanford.edu
Computational studies have explored how hydrogen bonding can be manipulated to control electrolyte properties. For example, in a mixed solvent system containing isopropyl formate (a formate ester) and a non-solvating cosolvent, hydrogen bonding between the two solvent components was found to weaken the interaction between Li⁺ and the solvents. researchgate.net This facilitated a faster Li⁺ desolvation process, which is important for battery applications. researchgate.net The concept of π-H∙∙∙π/σ hydrogen bonds and π-Li∙∙∙π/σ lithium bonds has also been analyzed computationally, providing a deeper understanding of the nature of these non-covalent interactions where lithium cations can be linked between π-electron systems. mdpi.com
Characterization of Lithium Formate Ion Clusters in Solution
In solution, particularly under conditions of high concentration or during processes like electrospray ionization (ESI), lithium formate does not exist solely as individual solvated ions. Instead, it forms a variety of ion clusters or aggregates.
Electrospray ionization mass spectrometry (ESI-MS) has been a powerful tool for studying these gas-phase clusters, which are believed to reflect, to some extent, the solution-phase speciation. ESI-MS studies of lithium formate solutions have identified the formation of both cationic and anionic clusters with general formulas such as (HCOOLi)nLi⁺ and (HCOOLi)nHCOO⁻. nih.govpnnl.gov A significant finding is the observation of "magic number" clusters, which are species with enhanced stability and abundance compared to their neighbors. nih.govpnnl.gov For lithium formate, the (HCOOLi)₃Li⁺ cluster is observed as a particularly stable and abundant magic number cluster in the positive ion mode. nih.govpnnl.govpacific.edu
Quantum chemical calculations and molecular dynamics simulations support these experimental findings. nih.govpacific.edu Calculations show that the (HCOOLi)₃Li⁺ trimer ion possesses a closed-ring structure, which accounts for its enhanced stability. nih.govpnnl.gov Fragmentation studies of larger clusters show that they often dissociate to yield this stable magic cluster as a major product. nih.govpnnl.gov Molecular dynamics simulations of the dissociation kinetics of Li⁺(HCOOLi)n clusters also observe the n=3 magic number cluster ion. pacific.edu
In highly concentrated aqueous solutions, the concept of ion clustering extends to the formation of heterogeneous domains or percolating networks of ions and water. researchgate.netnih.gov Molecular dynamics simulations of concentrated electrolytes reveal that these ionic aggregates are not always charge-neutral on a local scale and can be composed of more anions than cations. researchgate.netnih.gov This asymmetric composition and the hopping of Li⁺ ions along coordinated anions within these aggregates are crucial for understanding ion transport mechanisms in such systems. researchgate.netnih.gov
Future Research Directions and Emerging Areas in Lithium Formate Science
Advanced Material Design Incorporating Lithium Formate (B1220265)
The future of lithium formate in materials science lies in its strategic incorporation into advanced materials, such as nonlinear optical (NLO) crystals and metal-organic frameworks (MOFs), to harness and enhance its unique properties.
Nonlinear Optical (NLO) Materials: Lithium formate monohydrate (HCOOLi·H₂O) has been recognized as a promising semi-organic material for NLO applications. columbia.edu These materials are critical for technologies like laser frequency conversion, optical communication, and data storage. columbia.edu Single crystals of lithium formate monohydrate belong to the orthorhombic system and are transparent in a wide range from 0.25 to 1.2 µm. rsc.orgnih.gov Research has shown that its second-harmonic generation (SHG) efficiency is comparable to that of standard materials like Potassium Dihydrogen Phosphate (B84403) (KDP). columbia.edu Future work will likely focus on optimizing crystal growth techniques to produce larger, higher-quality crystals and on doping the crystals with other elements to further enhance their NLO properties. The goal is to fine-tune the material's characteristics for specific applications in harmonic generation and optical mixing devices. columbia.edu
| Property | Value / Description | Reference |
| Crystal System | Orthorhombic | columbia.edu |
| Space Group | Pbn2₁ | columbia.edu |
| Transparency Range | 0.25 - 1.2 µm | rsc.orgnih.gov |
| SHG Efficiency vs. KDP | 0.9 times | columbia.edu |
| Laser Damage Threshold | 1.5 GW/cm² | columbia.edu |
A table summarizing the key nonlinear optical properties of Lithium Formate Monohydrate.
Metal-Organic Frameworks (MOFs): Metal-organic frameworks are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.com The use of formate as a linker in MOFs is a burgeoning area of research. A study on a zinc-based formate MOF, Zn₃(HCOO)₆, revealed its potential for lithium storage in batteries through a conversion reaction. rsc.org During electrochemical cycling, the framework reversibly reacts with lithium, and crucially, the matrix involved is lithium formate, not the more typical lithium oxide (Li₂O). rsc.org This finding is significant because the thermodynamic feasibility of transforming lithium formate back to a transition metal formate is more favorable than from Li₂O. rsc.org
Future research will focus on designing and synthesizing novel MOFs using formate as the organic linker with various transition metals. mdpi.comrsc.org The aim is to create robust, thermally stable MOFs that can serve as high-capacity electrode materials for next-generation lithium-ion batteries. rsc.org The simple, eco-friendly synthesis methods for these materials further enhance their prospective use. rsc.org The ability to tailor the porosity and surface area of MOFs by altering the metal and linker offers a pathway to optimized materials for energy storage and potentially catalysis. mdpi.comrsc.org
Exploration of Novel Synthetic Routes
Advancing the application of lithium formate is intrinsically linked to the development of more efficient, cost-effective, and environmentally benign synthesis methods. Research is moving beyond traditional chemical processes to explore innovative routes like waste stream recycling, biomimetic synthesis, and templated fabrication.
Recycling and Cost-Reduction Routes: A significant area for innovation lies in creating lithium formate from industrial byproducts. A patented method discloses a process for preparing a lithium formate solution by first thermally decomposing an ammonium (B1175870) formate solution, derived from the production of battery-grade lithium carbonate, to get formic acid. acs.org This formic acid is then used to convert industrial-grade lithium carbonate into a purified lithium formate solution. acs.org This approach not only recycles waste liquid but also reduces the consumption of fresh formic acid, thereby saving production costs. acs.org Future research will likely seek to optimize such closed-loop processes and adapt them to various industrial waste streams, contributing to a more circular economy.
Biomimetic and Bio-Inspired Synthesis: Nature's ability to produce highly structured inorganic materials through biomineralization offers a powerful blueprint for materials synthesis. acs.org Biomimetic synthesis, which uses biological molecules like proteins or peptides as templates, is an emerging strategy for producing inorganic nanoparticles under ambient conditions. rsc.orgacs.org This "green" approach is environmentally friendly and can yield nanoparticles with high stability and biocompatibility. rsc.org While the direct biosynthesis of lithium formate nanoparticles has not been extensively reported, research on the biomimetic synthesis of other metal nanoparticles and the enzymatic reduction of CO₂ to formate provides a strong foundation. rsc.orgrsc.org Future studies could explore using specific microorganisms or enzymes that can facilitate the formation of lithium formate, potentially leading to novel nanostructures with unique properties.
Templated Synthesis: The use of templates to guide the formation of crystalline structures is another promising research avenue. The serendipitous discovery that carbon dioxide (CO₂) can act as a template in the fabrication of metal(III) formates opens up new possibilities. nih.gov In this process, CO₂ molecules occupy cages within the metal formate's 3D network, directing its structure. nih.gov Exploring the use of different templates could allow for the synthesis of lithium formate-based materials with precisely controlled architectures, such as specific pore sizes or network topologies, which could be beneficial for applications in catalysis or as specialized battery components.
| Synthesis Approach | Description | Potential Advantages | Future Direction |
| Recycling Route | Utilizes waste streams from lithium carbonate production to generate formic acid for lithium formate synthesis. acs.org | Cost reduction, waste recycling, improved sustainability. acs.org | Optimization for various industrial byproducts; process scale-up. |
| Biomimetic Synthesis | Employs biological molecules (e.g., peptides) or microorganisms as templates or catalysts. rsc.orgacs.org | Environmentally friendly, mild reaction conditions, novel nanostructures. rsc.org | Identification of suitable biotemplates; exploring enzymatic pathways. rsc.org |
| Templated Synthesis | Uses molecules like CO₂ to direct the formation of the crystalline metal formate network. nih.gov | Precise control over material architecture and porosity. nih.gov | Investigation of new template molecules; synthesis of functional porous materials. |
A table comparing emerging synthetic routes for lithium formate and related metal formates.
In-Situ Characterization Techniques for Dynamic Processes
Understanding how materials behave in real-time under operational conditions is crucial for optimizing their performance. In-situ and operando characterization techniques, which analyze materials as they function, are becoming indispensable tools in battery science and crystallography. sealab.or.krresearchgate.net Applying these methods to lithium formate will provide unprecedented insights into its dynamic processes, such as its role in battery interfaces and its crystallization behavior.
Operando Spectroscopy and Microscopy for Battery Applications: When used as an electrolyte additive, lithium formate is believed to participate in the formation of the solid electrolyte interphase (SEI), a critical layer that governs battery stability and longevity. researchgate.net Operando techniques are essential for studying these complex and transient interfacial phenomena. nih.gov Future research will increasingly employ methods like operando Raman and infrared spectroscopy to chemically probe the SEI layer as it forms and evolves during battery cycling. researchgate.net These techniques can identify the specific chemical species derived from lithium formate and track their concentration changes in real-time, helping to elucidate the exact mechanism by which the additive improves battery performance. researchgate.netnih.gov
In-Situ X-ray Diffraction (XRD) for Crystallization Studies: The quality of crystalline materials is heavily dependent on the crystallization process. In-situ high-temperature X-ray diffraction (XRD) allows researchers to monitor the structural evolution of materials as they crystallize from a solution or melt. capes.gov.brresearchgate.net This technique provides real-time data on phase transitions, crystal growth rates, and changes in lattice parameters. mdpi.comyoutube.com By applying in-situ XRD to the crystallization of lithium formate, scientists can gain a fundamental understanding of its nucleation and growth mechanisms. This knowledge is vital for designing processes that yield crystals with a desired size, shape, and purity, which is particularly important for applications like NLO that depend on high crystalline perfection. capes.gov.br
| Technique | Information Gained | Application for Lithium Formate |
| Operando Raman/IR Spectroscopy | Real-time chemical composition, molecular vibrations, identification of reaction intermediates. researchgate.net | Studying the formation and evolution of the Solid Electrolyte Interphase (SEI) in batteries containing lithium formate additive. |
| Operando X-ray Absorption Spectroscopy (XAS) | Element-specific electronic structure, oxidation state, local coordination environment. researchgate.net | Probing the chemical state of lithium and other elements at the electrode-electrolyte interface during cycling. |
| In-Situ X-ray Diffraction (XRD) | Crystal structure, phase transitions, lattice parameters, crystallite size. mdpi.comyoutube.com | Monitoring the nucleation and growth dynamics during the crystallization of lithium formate from solution. capes.gov.br |
| In-Situ Transmission Electron Microscopy (TEM) | Real-time imaging of morphological and structural changes at the nanoscale. | Visualizing the deposition of lithium metal and the role of lithium formate in preventing dendrite growth. |
A table outlining in-situ characterization techniques and their potential applications in lithium formate research.
Multifunctional Applications of Lithium Formate-Based Composites
The next frontier in materials science involves creating composites that perform multiple functions simultaneously, such as providing structural support while storing energy or sensing strain. Lithium formate is a candidate for incorporation into such advanced multifunctional composites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
